molecular formula C27H26N2O8S2 B12687325 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid CAS No. 93804-35-4

4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B12687325
CAS No.: 93804-35-4
M. Wt: 570.6 g/mol
InChI Key: NIDHMNAVSFHPCV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl, azo, and sulfonic acid functional groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid groups. The process often begins with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound. The optimization of reaction parameters, including temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can be further utilized in various applications.

Scientific Research Applications

4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and azo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((2-(4-(tert-butyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
  • 4-Hydroxy-3-((2-(4-(tert-amyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid

Uniqueness

4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

93804-35-4

Molecular Formula

C27H26N2O8S2

Molecular Weight

570.6 g/mol

IUPAC Name

4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C27H26N2O8S2/c1-4-27(2,3)18-9-11-19(12-10-18)37-23-8-6-5-7-22(23)28-29-25-24(39(34,35)36)16-17-15-20(38(31,32)33)13-14-21(17)26(25)30/h5-16,30H,4H2,1-3H3,(H,31,32,33)(H,34,35,36)

InChI Key

NIDHMNAVSFHPCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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